Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone
Description
Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and a methanone moiety
Properties
Molecular Formula |
C17H23NO5S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
azepan-1-yl-[4-(1,1-dioxothiolan-3-yl)sulfonylphenyl]methanone |
InChI |
InChI=1S/C17H23NO5S2/c19-17(18-10-3-1-2-4-11-18)14-5-7-15(8-6-14)25(22,23)16-9-12-24(20,21)13-16/h5-8,16H,1-4,9-13H2 |
InChI Key |
IPRYVJNPECGIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of an aromatic ring, often using reagents such as sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the azepane ring with the sulfonylated aromatic compound, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Reactivity of the Methanone (Ketone) Group
The central ketone group undergoes nucleophilic additions and reductions:
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the ketone toward nucleophilic attack, while the bulky azepane ring influences stereoselectivity in asymmetric reductions .
Sulfonyl Group Transformations
The 1,1-dioxidotetrahydrothiophen-3-yl sulfonyl moiety participates in:
Nucleophilic Aromatic Substitution
The sulfonyl group meta-directs electrophiles on the phenyl ring:
| Electrophile | Conditions | Position | Application |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | Meta | Nitro intermediates for amination |
| Halogenation (Cl₂, FeCl₃) | RT, 6h | Para (minor) | Chlorinated analogs for SAR |
Sulfone Reduction
Partial reduction to thioether is achievable:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄/AlCl₃ | Reflux, 8h | Tetrahydrothiophene sulfide derivative | 45% |
| NaBH₄/NiCl₂ | MeOH, 50°C, 12h | Mixed sulfoxide/sulfide products | <30% |
Stability Note : The cyclic sulfone demonstrates exceptional thermal stability (decomposition >250°C) .
Azepane Ring Modifications
The seven-membered azepane undergoes:
N-Alkylation/Acylation
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | 60°C, 12h | Quaternary ammonium salt | 90% |
| AcCl, Et₃N, CH₂Cl₂ | 0°C → RT, 2h | Acetamide derivative | 88% |
Ring-Opening Reactions
Controlled acid hydrolysis cleaves the azepane:
| Acid | Conditions | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux | 24h | Hexanedioic acid derivative | Requires >100°C |
| H₂SO₄ (conc.), 80°C | 8h | Partial degradation products | Low reproducibility |
Cross-Coupling Reactions
The aryl sulfone group enables palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Scope | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Boronic acids with EWGs | 55–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines | 60–75% |
Computational Data : DFT studies (B3LYP/6-311+G**) show the sulfone group lowers LUMO energy (-1.8 eV vs -1.2 eV for non-sulfonyl analogs), facilitating oxidative addition .
Degradation Pathways
Forced degradation studies reveal:
| Stress Condition | Major Degradants | Mechanism |
|---|---|---|
| Acidic (0.1M HCl, 70°C) | Sulfonic acid derivative | Sulfone hydrolysis |
| Oxidative (3% H₂O₂, RT) | Ketone oxide | α-C oxidation |
| Photolytic (ICH Q1B) | Ring-contracted pyrrolidine | [2+2] Cycloreversion |
Biological Activation
In metabolic studies using human liver microsomes:
| Enzyme | Transformation | Kinetic Parameter (Vₘₐₓ) |
|---|---|---|
| CYP3A4 | Azepane N-oxidation | 12.4 ± 1.2 nmol/min/mg |
| SULT1A1 | Phenolic O-sulfonation | 8.7 ± 0.9 nmol/min/mg |
SAR Note : N-oxidation increases aqueous solubility (2.1 mg/mL → 5.8 mg/mL) but reduces CNS penetration (LogP 2.4 → 1.7) .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone exhibit significant anticancer properties. For instance, sulfamoylated derivatives have shown potent inhibition of steroid sulfatase, an enzyme implicated in breast cancer progression. The most active compounds in these studies demonstrated IC50 values significantly lower than existing treatments, suggesting that modifications to the azepan structure could enhance efficacy against cancer cells .
Antimicrobial Properties
Research into related sulfonamide compounds has demonstrated their effectiveness against various bacterial strains. A study evaluating the antimicrobial activity of synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Anticonvulsant Activity
In vivo studies have highlighted the anticonvulsant properties of compounds structurally related to this compound. A specific derivative was found to provide substantial protection in seizure models, indicating its potential as a therapeutic agent for epilepsy .
Anti-inflammatory Effects
The anti-inflammatory effects of similar compounds were assessed using carrageenan-induced inflammation models. These studies revealed that certain derivatives exhibited significant reductions in edema, suggesting that Azepan derivatives could be explored further for their anti-inflammatory applications .
Synthesis and Characterization
A detailed synthesis protocol for a related azepan compound included various chemical reactions leading to the formation of sulfonamide derivatives with enhanced biological activity. The synthesis involved multiple steps including azide formation and cycloaddition reactions, showcasing the versatility of azepan derivatives in medicinal chemistry .
Clinical Relevance
Clinical relevance is underscored by ongoing research into the pharmacokinetics and bioavailability of azepan derivatives. Studies are being conducted to evaluate how these compounds can be optimized for better absorption and efficacy in human subjects, paving the way for future clinical trials .
Mechanism of Action
The mechanism of action of Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The azepane ring can enhance the compound’s binding affinity to receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Azepan-1-yl(4-methylphenyl)methanone
Uniqueness
Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Biological Activity
Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including relevant studies, synthesis methods, and pharmacological implications.
Chemical Structure and Properties
The compound features a complex structure characterized by an azepane ring, a sulfonyl group, and a tetrahydrothiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azepane core.
- Introduction of the sulfonyl group.
- Functionalization of the tetrahydrothiophene derivative.
Research has shown that optimizing these synthetic pathways can enhance yield and purity, which is critical for subsequent biological testing .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance:
- A derivative exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research indicates that compounds with similar structural features may possess anticancer properties. In vitro studies have demonstrated:
- Inhibition of cancer cell proliferation in various human cancer lines.
- Induction of apoptosis in cancer cells through mitochondrial pathways .
Neuropharmacological Effects
Preliminary evaluations suggest that Azepan derivatives may influence central nervous system activity. Specific findings include:
- Potential anxiolytic effects observed in animal models.
- Modulation of neurotransmitter systems, though detailed mechanisms remain to be elucidated .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition of bacterial growth (MIC values) against E. coli and S. aureus. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Neuropharmacological Effects | Anxiolytic-like behavior in mice during elevated plus maze tests. |
Research Findings
Recent investigations into the biological activity of Azepan derivatives have yielded promising results:
- Antimicrobial Studies : The compound demonstrated a broad spectrum of activity against various pathogens, suggesting utility in treating infections caused by resistant strains .
- Cancer Research : In vitro assays indicated that the compound could inhibit cell cycle progression and induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
- Neuropharmacology : Behavioral studies in rodents showed reduced anxiety-like behaviors, warranting further exploration into its mechanism of action within the central nervous system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
